2,6-Dichloro-3-iodoimidazo[1,2-a]pyridine
Overview
Description
2,6-Dichloro-3-iodoimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C7H3Cl2IN2 and a molecular weight of 312.92 g/mol. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 2,6-Dichloro-3-iodoimidazo[1,2-a]pyridine involves the palladium-catalyzed coupling of this compound with 2,3-dihydrofuran . The reaction conditions are optimized to yield high amounts of the desired product. The process involves the use of palladium as a catalyst and osmium tetroxide for dihydroxylation .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the use of palladium-catalyzed coupling reactions is a common approach in industrial settings due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-iodoimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine and iodine atoms.
Coupling Reactions: Palladium-catalyzed coupling reactions are commonly used to synthesize derivatives of this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Osmium Tetroxide: Used for dihydroxylation.
Major Products Formed
The major products formed from these reactions include various imidazo[1,2-a]pyridine derivatives, which can be further functionalized for different applications .
Scientific Research Applications
2,6-Dichloro-3-iodoimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of drugs with potential anti-tuberculosis activity.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: Its structural properties make it useful in the development of new materials.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-iodoimidazo[1,2-a]pyridine involves its interaction with molecular targets in biological systems. The compound can inhibit specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and the derivative used .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Known for its diverse biological activities, including antiviral and antimicrobial properties.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Exhibits significant anti-tuberculosis activity.
Uniqueness
2,6-Dichloro-3-iodoimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other imidazo[1,2-a]pyridine derivatives .
Properties
IUPAC Name |
2,6-dichloro-3-iodoimidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2IN2/c8-4-1-2-5-11-6(9)7(10)12(5)3-4/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEJCZRSZROUBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1Cl)I)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456749 | |
Record name | Imidazo[1,2-a]pyridine, 2,6-dichloro-3-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182759-07-5 | |
Record name | Imidazo[1,2-a]pyridine, 2,6-dichloro-3-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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